molecular formula C26H23N5O B10926974 1-benzyl-N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10926974
M. Wt: 421.5 g/mol
InChI Key: BWNCYYDUDXEWKI-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, along with various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-BENZYL-N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For example, the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a base catalyst can yield the desired pyrazolopyridine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-BENZYL-N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and benzyl positions.

    Cyclization: The presence of multiple functional groups allows for cyclization reactions under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as triethylamine, and various temperature and pressure settings. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-BENZYL-N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-BENZYL-N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-BENZYL-N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific functional groups and the pyrazolopyridine core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H23N5O

Molecular Weight

421.5 g/mol

IUPAC Name

1-benzyl-N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H23N5O/c1-17-24-22(26(32)28-21-11-7-18(8-12-21)13-14-27)15-23(20-9-10-20)29-25(24)31(30-17)16-19-5-3-2-4-6-19/h2-8,11-12,15,20H,9-10,13,16H2,1H3,(H,28,32)

InChI Key

BWNCYYDUDXEWKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)CC#N)CC5=CC=CC=C5

Origin of Product

United States

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